

Effect of pH and ionic strength on DOPG liposome stability

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Compound of Interest

Compound Name: *Dioleoylphosphatidylglycerol*

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Technical Support Center: DOPG Liposome Stability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes. The stability of these anionic liposomes is critically influenced by environmental factors such as pH and ionic strength. Understanding these effects is crucial for successful formulation and application.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DOPG liposome aggregation?

A1: The primary cause of DOPG liposome aggregation is a reduction in the electrostatic repulsion between individual liposomes. DOPG is an anionic phospholipid, and at neutral pH, the phosphate group is deprotonated, imparting a negative surface charge. This charge creates a repulsive force that prevents liposomes from coming into close contact and aggregating. Factors that diminish this surface charge, such as low pH or high ionic strength, can lead to instability and aggregation. A zeta potential of at least ± 30 mV is generally considered indicative of a stable liposomal suspension.^{[1][2]}

Q2: How does pH affect the stability of DOPG liposomes?

A2: The pH of the surrounding buffer significantly impacts the surface charge of DOPG liposomes. The pKa of the phosphate group in phospholipids is generally low. At pH values well above the pKa, the phosphate group is deprotonated, resulting in a high negative zeta potential and stable liposomes. As the pH of the environment approaches the pKa of DOPG, the phosphate group becomes protonated, neutralizing the surface charge. This reduction in electrostatic repulsion leads to vesicle aggregation and potential instability. For instance, liposomes under acidic conditions ($\text{pH} \leq 6$) have been observed to exhibit changes in particle size.[3]

Q3: How does ionic strength influence the stability of DOPG liposomes?

A3: High ionic strength, typically from the presence of salts like sodium chloride (NaCl) in the buffer, can lead to aggregation of DOPG liposomes due to a phenomenon known as charge screening. The ions in the solution form an electrical double layer around the charged liposomes, which effectively "screens" or neutralizes the surface charge. This reduces the electrostatic repulsion between liposomes, allowing them to approach each other more closely and aggregate. Studies have shown that increasing the ionic strength of the hydration buffer can dramatically decrease the encapsulation efficiency and stability of anionic liposomes.[4] For negatively charged liposomes, it has been observed that at both low and high ionic strength, no increase in particle size was found after storage.[5]

Q4: What are the optimal storage conditions for DOPG liposomes?

A4: For optimal short-term stability, DOPG liposomes should be stored at 4°C in a buffer with a pH around 7.4.[6] It is crucial to avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion and leakage of encapsulated contents. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is a common strategy.

Q5: My DOPG liposomes are aggregating even at neutral pH and low ionic strength. What could be other causes?

A5: If aggregation occurs under seemingly optimal conditions, consider the following:

- **Lipid Purity and Oxidation:** Ensure the DOPG lipid used is of high purity and has not undergone significant oxidation. Oxidized lipids can alter membrane properties and promote

aggregation.

- **Incorrect Preparation Method:** The method of liposome preparation can influence their stability. Ensure that the lipid film is completely dry before hydration and that extrusion is performed correctly to achieve a uniform size distribution.
- **Presence of Divalent Cations:** Divalent cations (e.g., Ca^{2+} , Mg^{2+}) can bind to the negatively charged phosphate groups of DOPG, effectively bridging liposomes and causing aggregation. If their presence is not required for your application, consider using a buffer with a chelating agent like EDTA.

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Visible aggregation or precipitation in the liposome suspension.	1. Low Surface Charge: The pH of the buffer may be too low, leading to protonation of the DOPG headgroups. 2. High Ionic Strength: High salt concentrations in the buffer are screening the surface charge.	1. Adjust pH: Ensure the buffer pH is in the neutral range (e.g., 7.0-7.4) to maintain a high negative surface charge. 2. Reduce Ionic Strength: If possible for your application, decrease the salt concentration of the buffer. 3. Dialyze the liposome suspension against a lower ionic strength buffer.
Increase in particle size and polydispersity index (PDI) over time as measured by DLS.	Liposome Fusion or Aggregation: This indicates long-term instability.	1. Optimize Storage Conditions: Store at 4°C and protect from light. Avoid freezing. 2. Incorporate a PEGylated Lipid: Including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization, preventing aggregation.
Low or inconsistent encapsulation efficiency of a negatively charged molecule.	Electrostatic Repulsion: The negatively charged DOPG may be repelling the negatively charged cargo.	Adjust Ionic Strength during Hydration: Increasing the ionic strength of the hydration buffer can sometimes improve the encapsulation of charged molecules by screening the electrostatic interactions. However, this must be balanced with maintaining overall liposome stability. [4]
Liposomes are unstable in the presence of biological fluids (e.g., serum).	Protein Adsorption and Corona Formation: Proteins in biological fluids can adsorb to	PEGylation: Incorporating PEGylated lipids can create a hydrophilic layer that reduces

the surface of liposomes,
leading to changes in size,
charge, and stability.

protein adsorption and
increases circulation time in
vivo.

Quantitative Data on DOPG Liposome Stability

The following tables summarize the expected trends in zeta potential and particle size of anionic liposomes, including those containing DOPG, as a function of pH and ionic strength. Note that the exact values can vary depending on the specific lipid composition, buffer system, and measurement conditions.

Table 1: Effect of pH on Zeta Potential and Particle Size of Anionic Liposomes

pH	Expected Zeta Potential (mV)	Expected Particle Size (nm)	Stability Interpretation
4.0	-10 to -20	Potential for increased size due to aggregation	Low stability due to partial protonation of phosphate groups.
5.5	-25 to -40	Stable	Moderate stability, sufficient charge for repulsion.
7.4	-40 to -60	Stable	High stability, strong electrostatic repulsion.
9.0	-50 to -70	Stable	Very high stability, fully deprotonated phosphate groups.

Note: Data is synthesized from general knowledge of anionic liposome behavior. Specific values for pure DOPG liposomes may vary.

Table 2: Effect of Ionic Strength (NaCl) on Zeta Potential and Particle Size of DOPG-containing Liposomes at Neutral pH

NaCl Concentration (mM)	Zeta Potential (mV)	Particle Size (nm)	Stability Interpretation
1	~ -50	~ 120	High stability due to strong electrostatic repulsion.
10	~ -40	~ 125	Good stability, minor charge screening.
50	~ -25	~ 130 (may start to increase)	Reduced stability, significant charge screening.
150 (Physiological)	~ -10 to -20	Potential for significant increase due to aggregation	Low stability, strong charge screening effect.

Note: This data represents a general trend. Absolute values are influenced by factors such as the initial size of the liposomes and the specific buffer used.[\[4\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPG-containing liposomes with a defined size.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
- Co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) (optional)
- Cholesterol (optional)
- Chloroform
- Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

- Round-bottom flask
- Rotary evaporator
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- **Lipid Film Formation:** a. Dissolve the desired amounts of DOPG and any other lipids in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
- **Hydration:** a. Warm the hydration buffer to a temperature above the lipid phase transition temperature of all components. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
- **Extrusion (Sizing):** a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
- **Storage:** a. Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DOPG Liposome Stability

This protocol outlines the measurement of key stability parameters: particle size, polydispersity index (PDI), and zeta potential.

Materials:

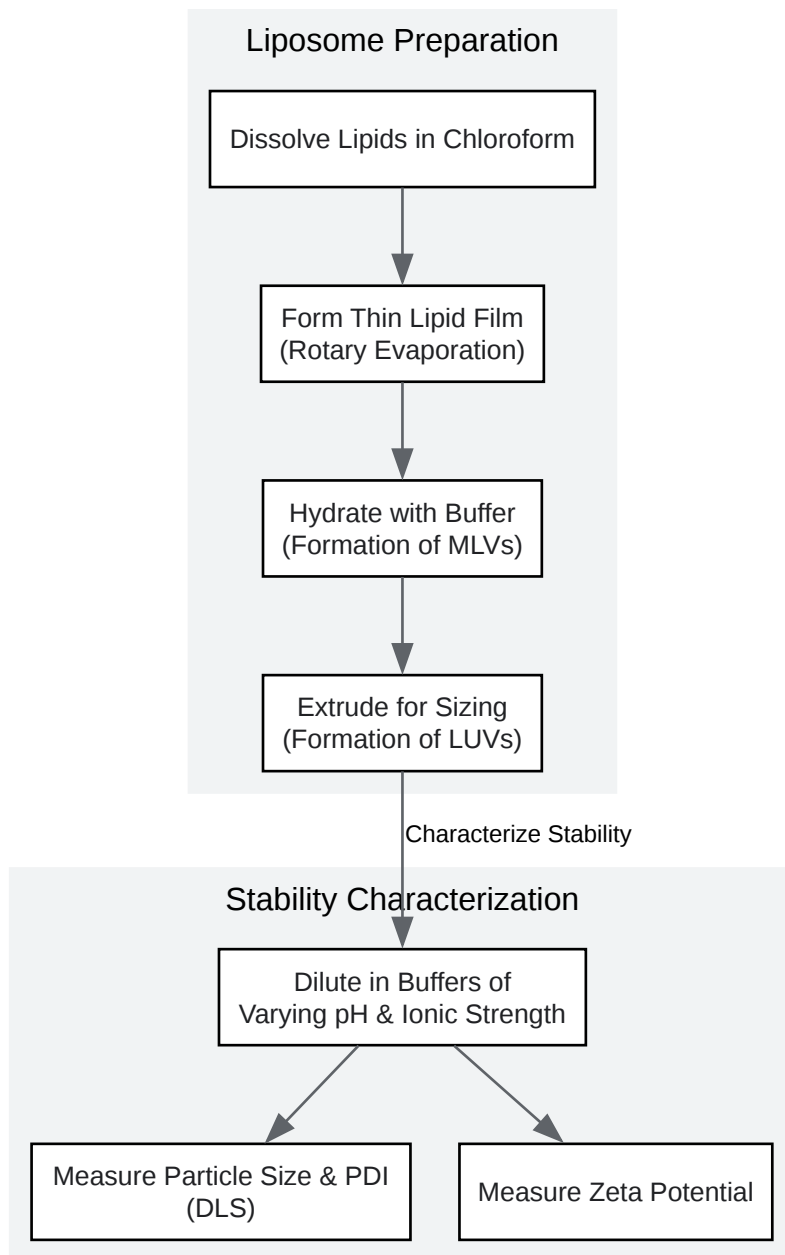
- DOPG liposome suspension
- Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
- Cuvettes for DLS and zeta potential measurements
- Buffers of varying pH and ionic strength

Procedure:

- **Sample Preparation:** a. To study the effect of pH, dilute the stock liposome suspension in buffers of the desired pH values (e.g., pH 4.0, 5.5, 7.4, 9.0). b. To study the effect of ionic strength, dilute the stock liposome suspension in a base buffer (e.g., 10 mM Tris, pH 7.4) containing varying concentrations of NaCl (e.g., 1 mM, 10 mM, 50 mM, 150 mM). c. Ensure the final lipid concentration is appropriate for the DLS instrument (typically in the range of 0.1-1.0 mg/mL).
- **Particle Size and PDI Measurement (DLS):** a. Transfer the diluted liposome sample to a DLS cuvette. b. Equilibrate the sample to the desired measurement temperature (e.g., 25°C). c. Perform the DLS measurement according to the instrument's instructions to obtain the Z-average diameter and PDI.
- **Zeta Potential Measurement:** a. Transfer the diluted liposome sample to a zeta potential measurement cell. b. Perform the measurement according to the instrument's instructions to obtain the zeta potential.
- **Data Analysis:** a. Record the Z-average diameter, PDI, and zeta potential for each condition. b. For long-term stability studies, repeat the measurements at regular time intervals (e.g., day 1, day 7, day 14) for samples stored under specific conditions.

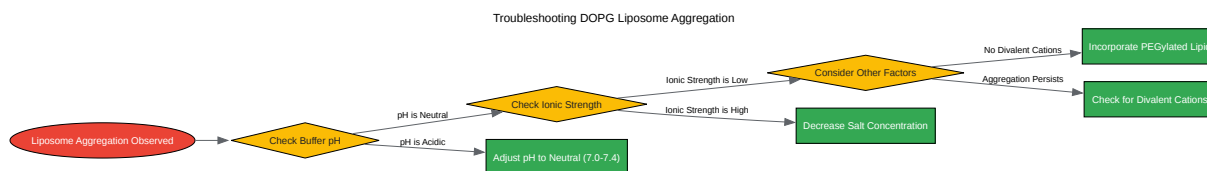
Visualizations

Experimental Workflow for DOPG Liposome Preparation and Stability Testing



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Workflow for Liposome Preparation and Stability Testing.



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Decision Tree for Troubleshooting Liposome Aggregation.

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